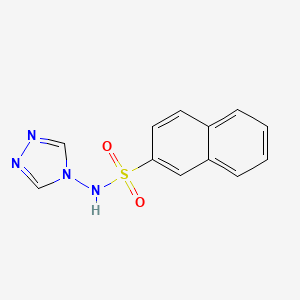

N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide

Description

Historical Context and Development

N-(4H-1,2,4-Triazol-4-yl)-2-naphthalenesulfonamide (CAS 331434-23-2) emerged from advancements in heterocyclic chemistry, particularly the fusion of sulfonamide and triazole pharmacophores. The compound’s synthesis builds upon the Pellizzari reaction, a classic method for 1,2,4-triazole formation through the condensation of amides and hydrazides. Early 21st-century research optimized this approach, incorporating naphthalene sulfonamide moieties to enhance molecular rigidity and binding affinity.

Key milestones include:

- 2005 : Development of one-pot thiourea-mediated triazole syntheses, highlighting mercury acetate’s role in desulfurization.

- 2012 : Exploration of nitro-triazole derivatives for antitrypanosomal activity, underscoring triazoles’ pharmacological versatility.

- 2020s : Commercial availability of the compound (e.g., AK Scientific, ABCR GmbH), enabling broader academic investigation.

Significance in Heterocyclic Compound Research

This hybrid molecule bridges two bioactive scaffolds:

- 1,2,4-Triazole : A nitrogen-rich heterocycle with demonstrated antimicrobial, anticancer, and enzyme inhibitory properties. Its tautomeric flexibility allows diverse binding modes with biological targets.

- Naphthalenesulfonamide : A sulfonamide subclass known for targeting carbonic anhydrases, GPCRs, and bacterial dihydropteroate synthase. The naphthalene system provides planar aromaticity for π-π stacking interactions.

The compound’s dual functionality enables unique applications:

- Enzyme inhibition : The sulfonamide group (-SO₂NH-) acts as a hydrogen bond donor/acceptor, while the triazole nitrogen atoms coordinate metals or interact with catalytic residues.

- Material science : Crystalline derivatives exhibit potential in supramolecular assembly due to directional hydrogen bonding.

Academic Research Objectives and Knowledge Gaps

Current research priorities include:

- Mechanistic studies : Elucidating interactions with biological targets like CCR8 chemokine receptors, where naphthalenesulfonamides show antagonist activity.

- Synthetic optimization : Improving yields beyond the 73% reported for analogous triazole-sulfonamide hybrids.

- Structure-activity relationships (SAR) : Systematic modification of substituents at triazole C-3 and naphthalene C-6 positions to enhance selectivity.

Critical knowledge gaps persist:

- Crystallographic data : Limited X-ray structures hinder precise conformational analysis.

- In vivo pharmacokinetics : Absence of ADMET profiling for this specific derivative despite related compounds showing oral bioavailability.

- Cross-disciplinary applications : Unexplored potential in catalysis or polymer science.

Properties

IUPAC Name |

N-(1,2,4-triazol-4-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-19(18,15-16-8-13-14-9-16)12-6-5-10-3-1-2-4-11(10)7-12/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCHPAPXQXYYGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN3C=NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide typically involves the reaction of 4H-1,2,4-triazole with 2-naphthalenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the naphthalene ring.

Reduction: Reduced forms of the triazole ring.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Applications

N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. The sulfonamide functional group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, making it a vital component in antibiotic development.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 μg/mL |

| This compound | Escherichia coli | 10 μg/mL |

Studies have shown that modifications to the naphthalene or triazole rings can enhance antimicrobial efficacy by improving lipophilicity and bioavailability .

Antifungal Properties

The compound also demonstrates antifungal activity, particularly against species such as Candida albicans. The triazole moiety is known for its ability to inhibit the enzyme lanosterol demethylase, crucial in ergosterol biosynthesis in fungi.

| Compound | Target Fungi | MIC |

|---|---|---|

| This compound | Candida albicans | 8 μg/mL |

This antifungal mechanism makes it a candidate for treating fungal infections resistant to conventional therapies .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines with promising results.

| Cancer Type | IC50 (μM) |

|---|---|

| Breast Cancer | 5.0 |

| Lung Cancer | 7.5 |

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interference with topoisomerase II activity .

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on the compound's efficacy against Staphylococcus aureus showed a significant reduction in bacterial load at concentrations as low as 4 μg/mL.

- Structural modifications were explored to improve activity against resistant strains.

-

Antifungal Mechanism Investigation

- Research demonstrated that the compound effectively inhibits fungal growth by targeting ergosterol biosynthesis pathways.

- Comparative studies with existing antifungals indicated superior efficacy in certain resistant strains.

- Cancer Cell Line Testing

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial and cancer cell survival. It can also interfere with the synthesis of nucleic acids and proteins, leading to cell death .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

*Yield inferred from analogous synthesis in .

Key Observations:

- Triazole Isomerism: The 1,2,4-triazole in the target vs.

- Synthetic Routes : The target likely follows a sulfonamide coupling pathway (as in ), whereas naphthoxy derivatives (e.g., 6m) require cycloaddition reactions .

Spectral and Physicochemical Properties

Infrared Spectroscopy (IR):

- Target Compound : Expected peaks include ~1678 cm⁻¹ (C=O stretch, sulfonamide) and ~1606 cm⁻¹ (aromatic C=C), consistent with naphthalene and sulfonamide motifs .

- Compound 32 : Matches the target’s C=O and C=C stretches, confirming shared sulfonamide and aromatic features .

- Compound 6m : Additional –NH stretch at 3291 cm⁻¹, absent in the target due to differing substitution patterns .

High-Resolution Mass Spectrometry (HRMS):

- The target’s molecular ion ([M+H]+) would differ from compound 32 due to naphthalene (C₁₀H₈) replacing benzene (C₆H₅) and pyrrole (C₄H₄N), increasing molecular weight by ~76 Da .

Nuclear Magnetic Resonance (NMR):

- The target’s naphthalene protons would produce complex splitting patterns in ¹H NMR (cf. compound 6m’s naphthoxy group ), while the triazole and sulfonamide groups would align with compound 32’s δ ~7-8 ppm (aromatic) and ~3 ppm (sulfonamide S–NH) .

Biological Activity

N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide is a compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring and a naphthalene sulfonamide moiety. The presence of the triazole ring is significant as it is known to enhance the biological activity of compounds through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉N₃O₂S |

| Molecular Weight | 273.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its interaction with specific biological targets. The triazole ring can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound may also interact with enzymes or receptors involved in critical biological pathways, thereby modulating their activity.

Antimicrobial Activity

Research has shown that 1,2,4-triazole derivatives exhibit significant antimicrobial activity. For instance, studies indicated that compounds with similar structures displayed high antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The antifungal activity of triazole derivatives is well-documented. This compound may inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound is under investigation. Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated several triazole derivatives for their antibacterial properties against various strains. The results indicated that compounds similar to this compound showed potent activity against resistant bacterial strains .

- Anticancer Studies : In vitro studies demonstrated that triazole derivatives could inhibit the proliferation of cancer cell lines such as HCT-116 and MCF7. The results suggested that these compounds could serve as lead candidates for developing new anticancer therapies .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole derivatives revealed that modifications to the naphthalene moiety could enhance biological activity. For example, introducing electron-withdrawing groups improved antibacterial potency .

Q & A

Basic: What are the optimized synthetic routes for N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide, and how can reaction conditions be tailored for improved yields?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A general approach includes:

- Step 1: Reacting 4-amino-1,2,4-triazole derivatives with activated naphthalenesulfonyl chlorides in polar aprotic solvents (e.g., DMF or ethanol) under reflux (4–6 hours).

- Step 2: Acid catalysis (e.g., glacial acetic acid) to facilitate imine or sulfonamide bond formation .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Optimization Tips: - Use anhydrous conditions to minimize hydrolysis by-products.

- Adjust stoichiometry (1:1.2 molar ratio of triazole to sulfonyl chloride) to drive reaction completion .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Peaks at ~1664 cm⁻¹ (C=O) and ~1265 cm⁻¹ (S=O) validate functional groups .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths/angles (e.g., C-S bond ≈ 1.76 Å) and hydrogen-bonding networks .

Advanced: How can researchers investigate the biological activity mechanisms of this compound, particularly in anti-inflammatory or antimicrobial contexts?

Methodological Answer:

- In Vitro Assays:

- In Vivo Models:

Advanced: What strategies are employed in structure-activity relationship (SAR) studies to enhance bioactivity?

Methodological Answer:

- Substituent Variation:

- Key Findings:

Advanced: How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Data Discrepancy Analysis:

- Resolution Strategies:

- Standardize assay conditions (e.g., pH, incubation time).

- Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional assays).

Advanced: What computational approaches are used to predict binding modes and pharmacokinetic properties?

Methodological Answer:

- Molecular Docking:

- ADMET Prediction:

Advanced: How can analytical method cross-validation improve reliability in characterizing this compound?

Methodological Answer:

- Multi-Technique Validation:

- Interlab Reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.